molecular formula C17H13FN2O3 B2462835 (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-01-0

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2462835
CAS No.: 325857-01-0
M. Wt: 312.3
InChI Key: ZVQHAIHBPQORGA-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a chromene core

Mechanism of Action

Target of Action

The primary target of the compound (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is currently unknown. The compound shares structural similarities with 4-[[(4-Fluorophenyl)imino]methyl]phenol , which is used as an intermediate in the synthesis of Ezetimibe , a drug used to lower cholesterol levels.

Mode of Action

Given its structural similarity to 4-[[(4-Fluorophenyl)imino]methyl]phenol , it might interact with similar targets and induce similar changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the chromene core.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between the fluorophenyl derivative and an amine.

    Methoxylation: The methoxy group is introduced through an etherification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or inflammatory conditions, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-bromophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions. This makes the compound particularly interesting for applications in medicinal chemistry, where fluorine substitution is often used to enhance drug-like properties.

Properties

IUPAC Name

2-(4-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-14-4-2-3-10-9-13(16(19)21)17(23-15(10)14)20-12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQHAIHBPQORGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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